molecular formula C7H13NO B3003940 3-Aminospiro[3.3]heptan-1-ol CAS No. 1936644-16-4

3-Aminospiro[3.3]heptan-1-ol

Cat. No.: B3003940
CAS No.: 1936644-16-4
M. Wt: 127.187
InChI Key: DIDOPDDVDXQRBZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Chemistry

The journey of spirocyclic compounds began over a century ago, with the German chemist and Nobel laureate Adolf von Baeyer first coining the term "spirane" in 1900. e-bookshelf.dewikipedia.org These compounds, defined by their distinctive feature of two rings connected at a single atom, have since captivated the interest of chemists. cambridgescholars.com Initially, the synthesis of these structures posed a significant challenge to organic chemists due to the inherent steric strain and the potential for rearrangements. researchgate.net However, the development of new synthetic methodologies, including multicomponent reactions and transition metal-based catalysis, has paved the way for more efficient and selective access to a wide array of spiro derivatives. researchgate.net The interest in spiro compounds has grown exponentially since the mid-20th century, driven by their unique three-dimensional stereochemical features which often translate to significant pharmacological properties. e-bookshelf.deresearchgate.net

Topological and Conformational Significance of Spiro[3.3]heptane Systems

The spiro[3.3]heptane scaffold possesses a distinct and rigid three-dimensional structure. rsc.orgresearchgate.net This rigidity arises from the two fused four-membered rings, which limits the conformational freedom of the molecule. researchgate.netresearchgate.net This constrained conformation allows for the precise positioning of functional groups in three-dimensional space, a feature that is highly advantageous in drug design. rsc.org Unlike flat aromatic rings, the spiro[3.3]heptane framework provides well-defined exit vectors for substituents, which can lead to improved physicochemical properties in lead compounds, such as reduced lipophilicity and enhanced metabolic stability. rsc.org

X-ray diffraction studies have revealed that the spiro[3.3]heptane scaffold can exhibit some conformational flexibility in the solid state, with different conformers being observed. chemrxiv.org This has been noted in derivatives such as 6-(trifluoromethyl)spiro[3.3]heptane. chemrxiv.org The spatial arrangement of substituents on the spiro[3.3]heptane core can be compared to that of cyclohexane (B81311) derivatives, with certain isomers of 1,6-disubstituted spiro[3.3]heptanes acting as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes. researchgate.net This structural analogy makes the spiro[3.3]heptane scaffold a valuable tool for probing the topology of biological targets. researchgate.net

Rationale for Research Focus on 3-Aminospiro[3.3]heptan-1-ol and its Analogs

The focus on this compound and its analogs stems from the broader interest in spiro[3.3]heptane derivatives as bioisosteres in medicinal chemistry. rsc.orgresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The spiro[3.3]heptane scaffold has been successfully employed as a bioisostere for commonly used rings in drug molecules, such as piperazine (B1678402) and phenyl rings. rsc.orgchemrxiv.org For instance, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate in the drug Olaparib led to significantly improved target selectivity. rsc.org

The introduction of amino and hydroxyl functional groups, as seen in this compound, provides points for further chemical modification and interaction with biological targets. These functional groups can participate in hydrogen bonding and other interactions that are crucial for molecular recognition and biological activity. The rigid spiro[3.3]heptane core precisely orients these functional groups, which can enhance binding affinity and selectivity for a specific biological target. nih.gov The synthesis and study of analogs, such as the stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, have been pursued to create conformationally restricted analogs of important biomolecules like glutamic acid, which can be used to probe the topologies of various glutamate (B1630785) receptors. researchgate.netrsc.org

Overview of Key Research Areas for Spiro[3.3]heptane Derivatives

The unique structural and conformational properties of spiro[3.3]heptane derivatives have led to their exploration in several key research areas:

Medicinal Chemistry and Drug Discovery: This is arguably the most significant area of application. Spiro[3.3]heptane derivatives are being investigated for a wide range of therapeutic applications, including as anticancer and antiviral agents. Their ability to act as bioisosteres for common ring systems allows for the optimization of drug properties, such as metabolic stability and target selectivity. rsc.org The "escape from flatland" concept, which advocates for more three-dimensional molecules in drug discovery, has further fueled interest in these scaffolds. chemrxiv.org

Materials Science: The rigid and well-defined structure of spiro[3.3]heptane derivatives makes them attractive building blocks for the development of new materials. smolecule.com Their thermal stability is a critical property for applications in organic electronic devices. researchgate.net

Catalysis: Spiro[3.3]heptane-based structures have been explored in the development of chiral catalysts, which are essential for asymmetric synthesis in the production of enantiomerically pure drugs. smolecule.com

Probes for Biological Systems: The conformationally restricted nature of spiro[3.3]heptane analogs of bioactive molecules allows them to be used as probes to study ligand-target interactions and the topology of receptor binding sites. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminospiro[3.3]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-4-6(9)7(5)2-1-3-7/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDOPDDVDXQRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936644-16-4
Record name 3-aminospiro[3.3]heptan-1-ol
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Advanced Structural Characterization and Spectroscopic Elucidation of Spiro 3.3 Heptane Derivatives

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For complex chiral molecules like 3-Aminospiro[3.3]heptan-1-ol, which has multiple stereoisomers, SCXRD is invaluable for establishing both the relative and absolute configuration of its stereocenters.

Research on related spiro[3.3]heptane derivatives has demonstrated the power of this technique. For instance, structural analysis of various spiro[3.3]heptane-1,6-diamines has been successfully performed using X-ray crystallography. nih.gov These studies reveal key structural features of the spiro[3.3]heptane core, such as the puckered conformation of the two cyclobutane (B1203170) rings and the precise spatial vectors of the functional groups. acs.orgchemrxiv.org The determination of bond lengths, bond angles, and torsion angles provides a foundational dataset for understanding the molecule's inherent steric and electronic properties. In one study, X-ray analysis was used to confirm the structure of spirocyclic β-lactams, which are precursors to 1-azaspiro[3.3]heptanes. researchgate.net

For this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the cis or trans relationship between the amino and hydroxyl groups and, with the use of anomalous dispersion, the absolute configuration (R/S) at each chiral center.

Table 1: Representative Crystallographic Data for a Spiro[3.3]heptane Derivative (Note: This is a representative table; specific data for this compound is not publicly available and would be determined upon successful crystallization and analysis.)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (¹H and ¹³C) NMR spectra provide initial information on the number and type of hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the carbon bearing the hydroxyl group (CH-OH), the proton on the carbon with the amino group (CH-NH₂), and the various methylene (B1212753) (CH₂) protons of the cyclobutane rings. The integration of these signals would correspond to the number of protons in each environment.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the molecular framework. A COSY spectrum would reveal which protons are spin-coupled to each other, allowing for the tracing of the connectivity through the cyclobutane rings. An HSQC spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Spiro[3.3]heptane Scaffold (Note: These are generalized predictions. Actual shifts for this compound would be influenced by stereochemistry and solvent.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Spirocenter (C) N/A High field (e.g., 30-40)
CH-OH ~3.5 - 4.5 ~60 - 75
CH-NH₂ ~2.8 - 3.8 ~45 - 60

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly crucial for determining the stereochemistry and preferred conformation of cyclic systems like spiro[3.3]heptanes.

For this compound, a NOESY or ROESY experiment would show cross-peaks between protons that are on the same face of a cyclobutane ring. This would be the definitive method for establishing the cis or trans relationship between the amino and hydroxyl substituents in solution. For example, a NOE between the proton of the CH-OH group and the proton of the CH-NH₂ group would strongly indicate a cis configuration.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the confident determination of a compound's elemental composition and molecular formula.

For this compound, the molecular formula is C₇H₁₃NO, with a monoisotopic mass of 127.0997 Da. uni.lu HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would verify this formula by matching the experimentally measured mass to the calculated mass. csic.es

Table 3: Predicted HRMS Adducts for this compound (C₇H₁₃NO)

Adduct Calculated m/z
[M+H]⁺ 128.10700
[M+Na]⁺ 150.08894
[M+K]⁺ 166.06288
[M-H]⁻ 126.09244

Data sourced from PubChemLite prediction. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary amine group would typically appear in the same region, often as two distinct peaks for the symmetric and asymmetric stretches. C-H stretching vibrations of the aliphatic ring system would be observed just below 3000 cm⁻¹. Furthermore, C-O and C-N stretching vibrations would be present in the fingerprint region (1000-1300 cm⁻¹). Studies on other alcohols, such as heptan-1-ol, provide a reference for the expected positions of these functional group vibrations. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Conformation

Chiroptical spectroscopy techniques are essential for analyzing chiral molecules. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample.

For a specific enantiomer of this compound, the CD spectrum would show a unique pattern of positive and negative bands (Cotton effects). This spectrum serves as a fingerprint for that enantiomer and can be used to confirm its absolute configuration by comparison with theoretical calculations or spectra of known standards. csic.es Moreover, the sign and intensity of the Cotton effects are highly sensitive to the molecule's conformation, providing additional insights into the spatial arrangement of the chromophores (the amino and hydroxyl groups) relative to the rigid spiro[3.3]heptane framework.

Computational and Theoretical Investigations of Spiro 3.3 Heptane Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely employed tool for calculating the optimized geometry and electronic properties of molecules. In the context of spiro[3.3]heptane systems, DFT calculations are instrumental in determining fundamental structural parameters and understanding the distribution of electrons within the molecule.

Geometric Structure: DFT calculations can predict the equilibrium geometry of 3-Aminospiro[3.3]heptan-1-ol, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The resulting optimized structure represents a minimum on the potential energy surface. For the spiro[3.3]heptane core, DFT studies confirm the puckered nature of the cyclobutane (B1203170) rings.

Electronic Structure: Beyond geometric parameters, DFT provides insights into the electronic properties of the molecule. Key descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

PropertyDescriptionTypical Application for Spiro[3.3]heptane Systems
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Determination of bond lengths, bond angles, and dihedral angles to understand the puckered conformation of the cyclobutane rings.
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons.Assessing the electron-donating character of the amino and hydroxyl groups.
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.Identifying potential sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Evaluating the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Visualizing electron-rich and electron-poor regions to predict intermolecular interactions.

Conformational Landscape Analysis and Energy Minima Identification

The spiro[3.3]heptane framework, while rigid, possesses a degree of conformational flexibility, primarily through the puckering of its two cyclobutane rings. The relative orientation of substituents, such as the amino and hydroxyl groups in this compound, can lead to various conformers with different energies. Conformational landscape analysis aims to identify all stable conformers and the energy barriers between them.

This analysis typically begins with a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Each of these structures is then subjected to geometry optimization and energy calculation, often using a combination of molecular mechanics and quantum mechanics methods. The result is a potential energy surface that maps the energy of the molecule as a function of its geometry. The lowest points on this surface correspond to stable conformers, or energy minima.

For a disubstituted spiro[3.3]heptane like this compound, several stereoisomers are possible, each with its own set of conformers. The relative energies of these conformers determine their population at a given temperature. Identifying the global energy minimum—the most stable conformer—is crucial for understanding the molecule's preferred shape and how it will interact with other molecules.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as in solution.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field. The simulation then proceeds in a series of small time steps, calculating the forces on each atom and updating their positions and velocities.

By analyzing the trajectory of the simulation, researchers can gain insights into:

Conformational Flexibility: How the spiro[3.3]heptane rings pucker and how the substituents move relative to the core structure.

Solvent Effects: The role of the solvent in stabilizing certain conformations through interactions like hydrogen bonding.

Time-Averaged Properties: Calculating properties that can be compared with experimental data.

MD simulations are particularly valuable for understanding how the molecule might behave in a biological environment, such as near a protein binding site.

Simulation ParameterDescriptionRelevance to Spiro[3.3]heptane Systems
Force Field A set of empirical energy functions and parameters that describe the potential energy of the system.Determines the accuracy of the interactions between atoms in the spiro[3.3]heptane and the solvent.
Solvent Model A representation of the solvent molecules.Crucial for studying the behavior of the molecule in a realistic aqueous or organic environment.
Simulation Time The total time duration of the simulation.Must be long enough to sample the relevant conformational changes.
Temperature and Pressure Thermodynamic variables that are kept constant during the simulation.Allows for the simulation of the system under specific experimental conditions.

Exit Vector Plot (EVP) Analysis for Spatial Orientation

Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the spatial arrangement of two functional groups attached to a molecular scaffold. chemrxiv.org This method is particularly useful for comparing the three-dimensional shape of novel scaffolds, like spiro[3.3]heptane, with more traditional ones, such as cyclohexane (B81311) or a phenyl ring. researchgate.net

The analysis involves defining "exit vectors" that represent the bonds connecting the substituents to the scaffold. The relative orientation of these two vectors is then described by four geometric parameters:

r: The distance between the two carbon atoms of the scaffold to which the substituents are attached.

φ1 and φ2: The angles between each exit vector and the vector connecting the two attachment points.

θ: The dihedral angle between the two planes defined by the exit vectors and the inter-atomic vector.

By calculating these parameters for a range of conformations, an Exit Vector Plot can be generated, which maps the accessible spatial orientations of the substituents. This allows for a direct comparison of the chemical space covered by different scaffolds. For instance, studies have shown that 1,6-disubstituted spiro[3.3]heptanes can act as restricted surrogates of cis-1,4-disubstituted cyclohexanes.

ParameterDefinitionSignificance for Spiro[3.3]heptane Scaffolds
r (Å) Distance between the points of attachment of the two exit vectors.Defines the separation of the functional groups.
φ1, φ2 (°) Angles describing the in-plane orientation of the exit vectors.Characterizes the "splay" of the substituents.
θ (°) Dihedral angle describing the out-of-plane twist of the exit vectors.Quantifies the three-dimensionality of the substituent arrangement.

Quantum Chemical Studies of Reaction Mechanisms in Spiro[3.3]heptane Synthesis

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of spiro[3.3]heptane derivatives, these methods can be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates.

For example, in a reaction to form the spiro[3.3]heptane core, quantum chemical calculations could be used to:

Model the approach of the reactants.

Identify the structure of the transition state for the key bond-forming step.

Calculate the energy barrier for this step.

Investigate the stability of any intermediates that may be formed.

These theoretical studies can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis. They can also be used to predict the feasibility of novel synthetic routes to functionalized spiro[3.3]heptanes.

Role of Spiro 3.3 Heptane Scaffolds in Advanced Molecular Design

Spiro[3.3]heptane as a Non-Classical Bioisostere in Scaffold Hopping

Scaffold hopping, the process of replacing a core molecular structure with a chemically distinct yet functionally similar one, is a cornerstone of modern drug discovery. Spiro[3.3]heptane has proven to be a valuable non-classical bioisostere in this regard, offering a saturated, three-dimensional alternative to common aromatic and heterocyclic rings. rsc.orgchemrxiv.orgnih.govresearchgate.net

The phenyl ring is a prevalent motif in pharmaceuticals, but its planarity and lipophilicity can sometimes lead to undesirable properties. chemrxiv.orgresearchgate.netenamine.net Spiro[3.3]heptane has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted benzene (B151609) rings. chemrxiv.orgnih.govresearchgate.netenamine.netenamine.net A key distinction from other benzene bioisosteres like bicyclo[1.1.1]pentane or cubane (B1203433) is that spiro[3.3]heptane presents substituents with non-collinear exit vectors. chemrxiv.orgresearchgate.netenamine.net This means the bonds connecting substituents to the core scaffold are not directly opposite each other, offering a different spatial arrangement for interacting with biological targets. chemrxiv.orgresearchgate.net

This unique geometry has been shown to be effective in maintaining biological activity. For instance, replacing the phenyl ring in the anticancer drugs Vorinostat and Sonidegib, and the local anesthetic Benzocaine, with a spiro[3.3]heptane core resulted in patent-free analogs with high potency. chemrxiv.orgnih.govenamine.net While traditional saturated bioisosteres often mimic the linear arrangement of para-substituted benzenes, the success of spiro[3.3]heptane demonstrates that collinearity of exit vectors is not always a prerequisite for effective bioisosterism. chemrxiv.orgresearchgate.net

Examples of Spiro[3.3]heptane as a Benzene Bioisostere
Original DrugSubstituted RingSpiro[3.3]heptane AnalogOutcome
VorinostatPhenyl ringSaturated analogHigh activity chemrxiv.orgenamine.net
Sonidegibmeta-BenzeneSaturated analogHigh potency chemrxiv.orgnih.govenamine.net
Benzocainepara-BenzeneSaturated analogHigh potency chemrxiv.orgnih.govenamine.net

Beyond aromatic rings, spiro[3.3]heptane-derived scaffolds have shown great promise as bioisosteres for common saturated heterocycles like piperidine (B6355638) and piperazine (B1678402), which are frequently found in FDA-approved drugs. rsc.org The rigid nature of the spiro[3.3]heptane core offers a conformationally restricted alternative to the more flexible six-membered rings. researchgate.netacs.org

For example, 2-azaspiro[3.3]heptane has been introduced as a more water-soluble bioisostere for the piperidine core. rsc.org Similarly, 1-azaspiro[3.3]heptane has been synthesized and validated as a piperidine bioisostere, with its incorporation into the anesthetic drug bupivacaine (B1668057) resulting in a potent, patent-free analog. enamine.netscienceopen.comnih.govresearchgate.net Furthermore, 2,6-diazaspiro[3.3]heptane has been utilized as a bioisostere for piperazine, leading to significant improvements in target selectivity and reduced off-target cytotoxicity in analogs of the drug Olaparib. rsc.org Structural analysis has also revealed that certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexane (B81311) derivatives. acs.org

Spiro[3.3]heptane Derivatives as Heterocycle Bioisosteres
Spiro[3.3]heptane DerivativeBioisostere ForExample ApplicationObserved Benefit
1-Azaspiro[3.3]heptanePiperidineBupivacaine analog nih.govresearchgate.netHigh activity nih.govresearchgate.net
2-Azaspiro[3.3]heptanePiperidineGeneral replacementIncreased water solubility rsc.org
2,6-Diazaspiro[3.3]heptanePiperazineOlaparib analog rsc.orgImproved selectivity, reduced cytotoxicity rsc.org
1-Oxa-2,6-diazaspiro[3.3]heptanePiperazineTheoretical studiesPotential bioisostere vapourtec.com
Disubstituted spiro[3.3]heptanesDisubstituted cyclohexanesGeneral replacementConformationally restricted surrogates acs.org

Principles of Conformational Restriction in Molecular Frameworks

Conformational restriction is a key principle in drug design aimed at reducing the entropic penalty of a molecule binding to its target. By locking a molecule into a specific, bioactive conformation, it is possible to enhance potency and selectivity. Spirocycles, by their very nature, introduce significant conformational rigidity. nih.gov The fusion of two rings through a single carbon atom limits the rotational freedom of the entire structure. In spiro[3.3]heptane, the two cyclobutane (B1203170) rings are held in a relatively fixed orientation, which in turn rigidly orients the substituents attached to the scaffold. This pre-organization of the molecule can lead to a more favorable binding entropy upon interaction with a biological target.

Influence of Spiro[3.3]heptane on Molecular Rigidity and Three-Dimensionality

The spiro[3.3]heptane scaffold inherently possesses a high degree of three-dimensionality, a desirable trait in modern drug discovery to escape the "flatland" of traditional aromatic compounds. nih.govresearchgate.netrsc.org This three-dimensional shape allows for a more comprehensive exploration of the chemical space and can lead to improved target engagement and selectivity. researchgate.net The rigidity of the spiro[3.3]heptane core ensures that this three-dimensional character is maintained, preventing the molecule from collapsing into a more planar conformation. This structural integrity is crucial for presenting functional groups to a biological target in a precise and predictable manner. The introduction of a spirocyclic center can also influence physicochemical properties, in some cases lowering the lipophilicity (logD7.4) of a molecule compared to its corresponding six-membered ring heterocycle. researchgate.net

Rational Design of Spiro[3.3]heptane-Based Probes for Molecular Interactions

The well-defined and rigid geometry of the spiro[3.3]heptane scaffold makes it an attractive framework for the rational design of molecular probes. mdpi.comnih.gov Molecular probes are essential tools for studying biological systems, and their effectiveness often relies on high affinity and selectivity for their target. mdpi.com By using the spiro[3.3]heptane core, researchers can precisely control the spatial orientation of pharmacophoric features and reporter groups. This allows for the systematic exploration of a target's binding site and the optimization of interactions. The synthetic accessibility of various functionalized spiro[3.3]heptanes, including those with multiple exit vectors, further enhances their utility in creating diverse libraries of molecular probes for a wide range of biological targets. chemrxiv.orgnih.gov

Applications of Spiro 3.3 Heptane Derivatives in Broader Chemical Research

Building Blocks for Complex Organic Synthesis and Chemical Libraries

Functionalized spiro[3.3]heptanes are valuable building blocks for the synthesis of more complex molecules. sigmaaldrich.com Their rigid and spatially defined structures make them ideal for creating diverse chemical libraries for high-throughput screening. sigmaaldrich.com The availability of synthetic routes to produce these building blocks on a large scale facilitates their use in both academic and industrial research. chemrxiv.orgresearchgate.netchemrxiv.org

Ligands in Metal-Organic Frameworks (MOFs) Research

While not extensively documented for 3-Aminospiro[3.3]heptan-1-ol itself, the rigid and well-defined geometry of spiro[3.3]heptane dicarboxylic acids makes them potential candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). The predictable orientation of the carboxylic acid groups could lead to the formation of porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Components in Liquid Crystalline Materials Development

Spiro[3.3]heptane derivatives have been incorporated into the structure of liquid crystalline materials. Esters derived from spiro[3.3]heptane have been shown to exhibit smectic mesophases. tandfonline.com The inclusion of the spiro[3.3]heptane ring, considered an effective chain "stiffener," influences the thermal properties and mesophase behavior of these materials. tandfonline.com

Probes for Understanding Ligand-Target Interactions (Enzyme and Receptor Binding Studies)

The conformational rigidity of the spiro[3.3]heptane scaffold is a significant advantage in studies of ligand-target interactions. By locking the relative orientation of functional groups, these molecules can act as probes to map the binding pockets of enzymes and receptors. researchgate.net This helps in understanding the specific conformations required for biological activity and aids in the rational design of more potent and selective ligands. acs.orgresearchgate.net

Development of Functionalized Spiro[3.3]heptanes for Material Science

The unique structural properties of spiro[3.3]heptanes make them interesting components for the development of new materials. Their rigid framework can be incorporated into polymers to modify their thermal and mechanical properties. The synthesis of various mono- and bi-functional spiro[3.3]heptanes opens up possibilities for their use as monomers or cross-linking agents in polymer chemistry. chemrxiv.org

Investigations into Radical Species and Rearrangements involving Spiro[3.3]heptanes

The chemical reactivity of the spiro[3.3]heptane system has been explored, including studies on radical species. Spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals have been generated and observed by electron spin resonance (e.s.r.) spectroscopy. rsc.org These studies have shown that the spiro[3.3]heptan-2-yl radical can undergo rearrangement to a cyclobutenylpropyl radical at elevated temperatures. rsc.org Additionally, the synthesis of spiro[3.3]heptane carbenes and their subsequent rearrangements have also been investigated. researchgate.net

Future Directions and Emerging Research Avenues for 3 Aminospiro 3.3 Heptan 1 Ol and Its Analogs

Development of More Sustainable and Atom-Economical Synthetic Protocols

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For spiro[3.3]heptane derivatives, future research will likely focus on moving away from classical multi-step syntheses that often involve stoichiometric reagents and generate significant waste. Key areas of development include:

Multicomponent Domino Reactions: These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient and atom-economical approach to complex molecules. mdpi.com The application of Knoevenagel/Michael/cyclization multicomponent domino reactions, potentially assisted by microwaves and catalyzed by ionic liquids, presents a green and effective strategy for the synthesis of functionalized spiro compounds. mdpi.com

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for the safe, scalable, and reproducible preparation of chemical compounds. technologynetworks.com For the synthesis of spiro[3.3]heptane analogs, flow chemistry can enable the use of hazardous reagents and reactive intermediates with greater control, as well as facilitate rapid reaction optimization and telescoping of reaction steps. technologynetworks.comresearchgate.net

Catalytic Methodologies: A continued emphasis on the development of novel catalytic systems that promote high levels of regio- and stereoselectivity will be crucial. This includes the exploration of organocatalysis, transition-metal catalysis, and biocatalysis to achieve efficient and sustainable transformations.

Exploration of Underexplored Heteroatom-Containing Spiro[3.3]heptanes

While significant research has focused on carbocyclic spiro[3.3]heptanes and their aza-analogs, a vast chemical space of heteroatom-containing spiro[3.3]heptanes remains largely unexplored. rsc.org These novel scaffolds can serve as valuable bioisosteres for common saturated heterocycles, offering unique property profiles. rsc.org

Novel Heterocyclic Scaffolds: There is a growing interest in the synthesis and evaluation of spiro[3.3]heptanes containing oxygen, sulfur, and other heteroatoms. rsc.orgacs.org For instance, 2-oxa-6-azaspiro[3.3]heptane has been investigated as a morpholine (B109124) bioisostere, and 1-azaspiro[3.3]heptane has been validated as a piperidine (B6355638) bioisostere. rsc.orgnih.gov The synthesis of previously unreported substituted, heterocyclic spiro[3.3]heptanes provides alternatives to conformationally unstable 1,3-heteroatom-substituted cyclohexanes. acs.orgnih.gov

Medicinal Chemistry Applications: The incorporation of heteroatoms can significantly impact a molecule's polarity, solubility, and metabolic stability. rsc.org Future research will involve the systematic synthesis of libraries of these novel heteroatom-containing spiro[3.3]heptanes and their evaluation in medicinal chemistry programs to identify new lead compounds with improved drug-like properties. acs.org

Heteroatom-Containing Spiro[3.3]heptane Analog Potential Bioisosteric Replacement Reference
2,6-Diazaspiro[3.3]heptanePiperazine (B1678402) rsc.org
2-Azaspiro[3.3]heptanePiperidine rsc.org
1-Azaspiro[3.3]heptanePiperidine rsc.orgnih.gov
2-Oxa-6-azaspiro[3.3]heptaneMorpholine rsc.org

Integration of Machine Learning and AI in De Novo Design of Spiro[3.3]heptane-Based Scaffolds

The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), is set to revolutionize the process of drug discovery. For spiro[3.3]heptane-based scaffolds, these technologies can accelerate the design of novel molecules with desired biological activities and physicochemical properties.

Structure-Activity Relationship (SAR) Studies: Computational approaches can be employed to systematically study the structure-activity relationships of spiro[3.3]heptane derivatives. nih.gov By analyzing large datasets of known bioactive compounds, ML models can identify key structural features that contribute to biological activity, guiding the design of more potent and selective molecules.

De Novo Design: AI-powered platforms can generate novel spiro[3.3]heptane-based scaffolds de novo. These algorithms can explore a vast chemical space to propose new structures that are predicted to have high binding affinity for a specific biological target while also possessing favorable drug-like properties.

Predictive Modeling: Computational models can be used to predict the physicochemical properties (e.g., solubility, lipophilicity) and ADME (absorption, distribution, metabolism, and excretion) profiles of virtual spiro[3.3]heptane libraries, allowing for the prioritization of compounds for synthesis and experimental testing.

Advancements in High-Throughput Synthesis and Screening of Spiro[3.3]heptane Libraries

To fully explore the potential of the spiro[3.3]heptane scaffold in drug discovery, the development of high-throughput synthesis and screening methodologies is essential.

Automated Synthesis: The development of automated platforms for the synthesis of spiro[3.3]heptane libraries will enable the rapid generation of a large number of diverse compounds. researchgate.net This can be achieved through the use of robotic systems and flow chemistry, which allow for the parallel synthesis of multiple compounds with minimal manual intervention. nih.gov

Library Design and Synthesis: The design of diverse and focused libraries of spiro[3.3]heptane derivatives is crucial for efficient drug discovery. These libraries can be designed to explore a wide range of chemical space or to target specific biological pathways.

High-Throughput Screening (HTS): Once synthesized, these libraries can be screened against a variety of biological targets using HTS techniques. This will allow for the rapid identification of hit compounds that can be further optimized into lead candidates.

New Catalyst Development for Selective Functionalization of Spiro[3.3]heptane Rings

The development of new catalysts that can selectively functionalize the spiro[3.3]heptane ring is a critical area of research. Such catalysts would provide access to a wider range of derivatives with tailored properties.

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of organic transformations, including the synthesis of spiroheterocycles. nih.gov Future research will likely focus on the development of new chiral NHC catalysts for the enantioselective synthesis of spiro[3.3]heptane derivatives.

Transition-Metal Catalysis: Transition metals such as gold, nickel, and palladium have been shown to be effective catalysts for the synthesis and functionalization of spirocycles. acs.orgacs.org The development of new ligand systems will be key to improving the efficiency and selectivity of these catalytic processes.

Biocatalysis: Enzymes, such as engineered variants of cytochrome P450, can be used for the selective hydroxylation of the spiro[3.3]heptane core. acs.org This approach offers a green and highly selective method for the synthesis of functionalized spiro[3.3]heptane derivatives.

Catalyst Type Reaction Key Advantages Reference
Organo-cation CatalystsTransannular C-acylationEnantioselective synthesis of chiral spirocyclic diketones rsc.org
Gold CatalystsIntramolecular cyclizationAccess to diverse aza-spirocycles researchgate.net
Nickel CatalystsEnantioselective lactone α-spirocyclizationFormation of 5-, 6-, and 7-membered spirocycles acs.org
Engineered P450 EnzymesSelective hydroxylationHigh regio- and enantioselectivity acs.org

Mechanistic Studies of Novel Reactions Involving Spiro[3.3]heptane Intermediates

A deeper understanding of the reaction mechanisms involving spiro[3.3]heptane intermediates is essential for the development of new and improved synthetic methods.

Computational Studies: Density functional theory (DFT) calculations can be used to elucidate the reaction pathways and transition states of reactions involving spiro[3.3]heptane intermediates. researchgate.net This information can be used to rationalize experimental observations and to guide the design of new reactions.

Rearrangement Reactions: The strained nature of the spiro[3.3]heptane ring system can lead to interesting and synthetically useful rearrangement reactions. For example, the semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates has been used to synthesize spiro[3.3]heptan-1-ones. nih.gov

Carbene Chemistry: The synthesis and rearrangement of spiro[3.3]heptane carbenes can provide access to novel molecular scaffolds. researchgate.net Further mechanistic studies are needed to fully understand and control the reactivity of these highly reactive intermediates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-aminospiro[3.3]heptan-1-ol, and what challenges arise during its preparation?

  • Answer : The synthesis typically involves spirocyclic ring formation via intramolecular cyclization of amino alcohols or ketones. For example, reductive amination of spirocyclic ketones (e.g., 3-oxospiro[3.3]heptane) with ammonia or amine derivatives is a key step. Challenges include controlling regioselectivity during cyclization and minimizing racemization due to the compound’s stereogenic centers . Impurities such as over-reduced byproducts (e.g., secondary amines) may require chromatographic purification (silica gel, eluting with methanol/dichloromethane gradients) .

Q. How can researchers characterize the purity and structure of this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm spirocyclic geometry and amine proton environments. For example, the spiro carbon typically shows a singlet in 13^{13}C NMR at ~70 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 142.1232 for C7_7H12_{12}NO+^+) .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95% by area) .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

  • Answer : The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability studies under acidic/basic conditions (e.g., pH 2–12 at 25°C) show degradation via ring-opening above pH 10. Store at -20°C under nitrogen to prevent oxidation .

Q. What safety precautions are required when handling this compound?

  • Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash with soap/water for 15 minutes. For spills, neutralize with 5% acetic acid before disposal .

Advanced Research Questions

Q. How does stereochemistry at the spiro center influence the biological activity of this compound derivatives?

  • Answer : Enantiomers may exhibit divergent binding affinities. For example, in Toll-like receptor (TLR) agonist studies, (S)-enantiomers of related spirocyclic amines showed 10-fold higher activity than (R)-forms due to optimized hydrogen bonding with Asp113 in TLR7 . Resolve enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or enzymatic resolution using lipases .

Q. How can researchers address discrepancies in bioactivity data for this compound analogs?

  • Answer : Contradictions often arise from impurities or solvent effects. For example, residual DMSO in biological assays can suppress TLR activation. Validate purity via LC-MS and use solvent controls. Compare data across multiple assays (e.g., in vitro cytokine release vs. in vivo pharmacokinetics) to identify artifacts .

Q. What strategies optimize the metabolic stability of this compound in drug discovery?

  • Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 6-position to block CYP450 oxidation .
  • Prodrugs : Mask the amine as a tert-butoxycarbonyl (Boc) group to enhance oral bioavailability. Hydrolysis in vivo releases the active compound .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Answer : Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., TLR8). QSAR models using Hammett constants for substituents on the spiro ring correlate logP with membrane permeability . MD simulations (GROMACS) assess conformational stability in lipid bilayers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.